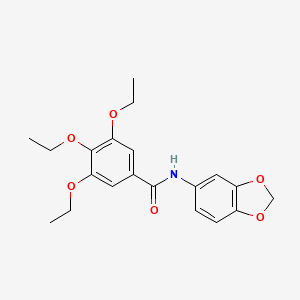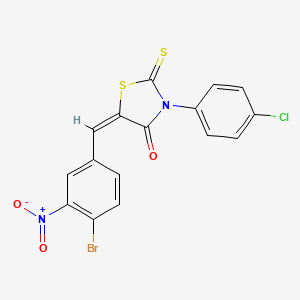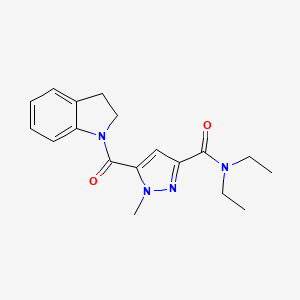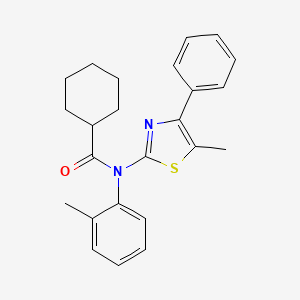![molecular formula C23H28N2O5 B4539559 ethyl 5-{[3-(3-methoxybenzoyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B4539559.png)
ethyl 5-{[3-(3-methoxybenzoyl)-1-piperidinyl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate
描述
Synthesis Analysis
Synthesis of related compounds typically involves strategic functionalization of the pyrrole core and incorporation of ester, methoxy, and carbonyl groups. For instance, compounds similar in structural complexity are synthesized through aldol condensation or relay catalytic cascade reactions, utilizing specific catalysts or conditions to achieve desired substitutions and molecular framework (Galenko et al., 2015; Singh, Rawat, & Sahu, 2014).
Molecular Structure Analysis
The molecular structure of similar compounds reveals a planar or near-planar arrangement of core rings, with specific substituents influencing the overall molecular conformation and intermolecular interactions. X-ray diffraction studies often highlight the planarity and angles between various groups, showcasing the intricate molecular architecture (Yeong et al., 2018; Rajnikant et al., 2011).
Chemical Reactions and Properties
These compounds often participate in various chemical reactions, including cyclocondensation, amidation, and reactions with carbonyl compounds, leading to the synthesis of diverse derivatives. The reactivity is highly dependent on the presence of functional groups that facilitate nucleophilic attacks or enable the formation of new bonds (Milosevic et al., 2015; Shandala, Ayoub, & Mohammad, 1984).
Physical Properties Analysis
The physical properties, including crystal structure, solubility, and melting points, are closely tied to the molecular structure. Detailed crystallographic analysis provides insights into the unit cell dimensions, space group, and hydrogen-bonding patterns, which are crucial for understanding the solid-state behavior of these compounds (Rodier et al., 1994; Rajnikant et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and interaction with various reagents, are determined by the functional groups present. Studies on similar compounds explore their spectroscopic characteristics, reaction mechanisms, and potential for forming new chemical bonds, revealing the complex interplay of structural features and chemical behavior (Singh et al., 2013; Singh, Verma, & Baboo, 2012).
属性
IUPAC Name |
ethyl 5-[3-(3-methoxybenzoyl)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O5/c1-5-30-23(28)19-14(2)20(24-15(19)3)22(27)25-11-7-9-17(13-25)21(26)16-8-6-10-18(12-16)29-4/h6,8,10,12,17,24H,5,7,9,11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMOFMWSAUQBBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)N2CCCC(C2)C(=O)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-{[3-(3-methoxybenzoyl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)

![1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)
![2-{2-bromo-4-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4539518.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B4539522.png)


![N-(3-fluorophenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4539537.png)

![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-3-nitrobenzamide](/img/structure/B4539552.png)
![N-[3-(acetylamino)phenyl]-2-methyl-3-phenylacrylamide](/img/structure/B4539553.png)

![2-(butylthio)-3-ethyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4539568.png)
![ethyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B4539576.png)